molecular formula C11H14N2O4 B7865040 L-tyrosylglycine zwitterion

L-tyrosylglycine zwitterion

Cat. No.: B7865040
M. Wt: 238.24 g/mol
InChI Key: HPYDSVWYXXKHRD-VIFPVBQESA-N
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Description

L-Tyrosylglycine is a dipeptide composed of tyrosine (an aromatic amino acid) and glycine (the simplest amino acid). In aqueous solutions, it exists predominantly as a zwitterion, where the α-amino group of tyrosine is protonated (+1 charge) and the carboxyl group of glycine is deprotonated (-1 charge). This zwitterionic form is stabilized by intramolecular hydrogen bonding and solvation effects, as observed in other amino acids and small peptides .

Computational studies on similar tyrosine-containing peptides (e.g., tyrosyl-glycyl-glycine) suggest that the zwitterionic form adopts a folded conformation in the gas phase, with the tyrosine side chain interacting with the peptide backbone .

Properties

IUPAC Name

2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDSVWYXXKHRD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

673-08-5
Record name Tyrosylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Neurotransmitter Sensing

L-Tyrosylglycine zwitterion has been integrated into electrochemical sensors for neurotransmitter detection. Research indicates that zwitterionic coatings enhance the sensitivity and antifouling properties of biosensors. For instance, a study demonstrated a fourfold increase in sensitivity for dopamine detection when using a polydopamine/zwitterion composite coating, which improved the sensor's performance in biological fluids by reducing protein adsorption and enhancing analyte transport through cation-π interactions .

Protein Interaction Studies

The zwitterionic nature of L-Tyrosylglycine facilitates its use in studying protein interactions and stability. Its ability to maintain hydration layers around proteins reduces aggregation and denaturation, making it an ideal candidate for stabilizing proteins in various experimental setups. This property is particularly beneficial in the context of membrane proteins and G-protein coupled receptors (GPCRs), where hydration plays a critical role in function .

Targeted Drug Delivery

This compound can be utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs. Its zwitterionic character allows for enhanced solubility and stability of drug formulations, particularly for hydrophobic drugs. Studies have shown that incorporating zwitterions into polymeric nanoparticles improves drug loading efficiency and release profiles, making them effective carriers for therapeutic agents .

Antifouling Properties

The antifouling characteristics of L-Tyrosylglycine make it suitable for biomedical applications where surface contamination is a concern. Its high hydration level prevents protein adsorption, which is crucial for maintaining the functionality of implanted devices or drug delivery systems .

Self-Assembly and Gel Formation

Research has indicated that L-Tyrosylglycine can participate in self-assembly processes leading to gel formation with β-sheet structures. This property is exploited in creating hydrogels for various applications, including tissue engineering and regenerative medicine. The ability to form stable gels makes it suitable for scaffolding materials that mimic natural extracellular matrices .

Coatings for Biosensors

The incorporation of L-Tyrosylglycine into biosensor coatings enhances their performance by improving biocompatibility and reducing nonspecific binding. The zwitterionic nature helps maintain sensor functionality in complex biological environments, making these sensors more reliable for real-time monitoring of biomolecules .

Case Studies

Application AreaStudy ReferenceKey Findings
Neurotransmitter Sensing Enhanced sensitivity (14.3 μA cm–2 μM–1) for dopamine detection with zwitterion coatings; significant reduction in detection limits (89 nM).
Drug Delivery Systems Improved drug loading efficiency and stability profiles when using zwitterionic nanoparticles; effective against hydrophobic drugs.
Gel Formation Formation of β-sheet structures leading to stable hydrogels suitable for tissue engineering applications.

Chemical Reactions Analysis

Acid-Base Equilibria and Zwitterion Stability

The zwitterionic form of Tyr-Gly dominates at physiological pH (7.3) due to the pKa values of its functional groups:

  • Carboxylic acid group : pKa ≈ 2–3 (deprotonates to form −COO⁻)

  • Amino group : pKa ≈ 9–10 (protonates to form −NH₃⁺)

At pH < 2, the zwitterion converts to a cationic species (NH₃⁺–COOH), while at pH > 10, it becomes an anionic species (NH₂–COO⁻) . The stability of the zwitterion is enhanced in aqueous environments due to solvation effects, with theoretical studies showing a Gibbs energy stabilization of ~3 kcal/mol compared to the neutral form .

Coordination Chemistry and Metal Complexation

Tyr-Gly zwitterion participates in coordination reactions with transition metals like copper(II). Key formation constants (log β) for Cu²⁺ complexes are as follows :

Complex Typelog β (25°C, I = 0.10 M)
[Cu(Tyr-Gly)]²⁺11.41 ± 0.01
[Cu(Tyr-Gly)(H₂O)]²⁺15.18 ± 0.02
[Cu(Tyr-Gly)₂]24.08 ± 0.02

The zwitterion binds Cu²⁺ via the deprotonated carboxylate and amino groups, forming stable five-membered chelate rings. The phenolic −OH group of tyrosine may also participate in secondary interactions, though this is pH-dependent .

Solvation Effects and Stability

Microhydration and bulk solvation critically influence the zwitterion’s stability:

PropertyUnsolvated ZwitterionSolvated Zwitterion (H₂O)
Gibbs Energy (G⁰, kcal/mol)−177,521.6−177,532.3
Electron Affinity (eV)−0.86−1.05
Chemical Hardness (η)4.523.84

Solvation lowers the chemical hardness, increasing reactivity toward electrophiles. The zwitterion’s stability in water is attributed to enhanced H-bonding networks, particularly bifurcated water bridges that stabilize charge separation .

Tautomerism and Structural Isomerism

The Tyr-Gly zwitterion exhibits tautomerism, interconverting with its non-zwitterionic form via proton transfer. Computational studies reveal:

  • Energy barrier : ~6–7 kcal/mol for zwitterion ↔ neutral interconversion .

  • Dominant tautomer : Zwitterionic form (99% population at pH 7.3) .

Structural isomerism is also observed in metal-bound states, where coordination geometry (e.g., square planar vs. tetrahedral) depends on pH and counterions .

Environmental Reactivity

  • Thermal Stability : High melting point (>200°C) due to ionic lattice stabilization .

  • Photoreactivity : The tyrosine moiety undergoes UV-induced radical formation, though this is suppressed in the zwitterion due to charge delocalization .

Comparative Reactivity with Other Dipeptides

Tyr-Gly’s zwitterion shows distinct behavior compared to analogs:

  • vs. Gly-Tyr : Lower Cu²⁺ binding affinity (log β = 11.41 vs. 12.10 for Gly-Tyr) .

  • vs. Leu-Tyr : Reduced solvation energy (−10.7 kcal/mol vs. −12.1 kcal/mol) .

Comparison with Similar Compounds

Zwitterion Stability and Formation

  • L-Tyrosylglycine vs. Glycyl-Glycine: Glycyl-glycine, a dipeptide lacking aromatic residues, forms a zwitterion in aqueous solutions but exhibits lower conformational rigidity compared to L-tyrosylglycine. The absence of tyrosine’s hydrophobic side chain reduces intramolecular stabilization, leading to higher solubility in polar solvents . pKa Values: The zwitterion stability of L-tyrosylglycine is governed by the pKa of its ionizable groups. This suggests L-tyrosylglycine’s zwitterion is stable near physiological pH .
  • L-Tyrosylglycine vs. Betaine :
    Betaine (trimethylglycine) is an obligatory zwitterion due to its permanent charge separation. Unlike L-tyrosylglycine, betaine lacks peptide bonds and aromatic groups, making it more resistant to pH-induced conformational changes .

Physicochemical Properties

Property L-Tyrosylglycine (Estimated) Glycyl-Glycine Betaine
Molecular Weight (g/mol) ~238 132 117
Topological PSA (Ų) ~110 (calculated) 89 40
Hydrogen Bond Donors 4 4 0
Solubility in Water Moderate High Very High

Notes:

  • Topological PSA : L-Tyrosylglycine’s higher PSA (vs. glycyl-glycine) reflects tyrosine’s hydroxyl group contribution.
  • Solubility : Betaine’s small size and lack of hydrophobic groups enhance solubility compared to peptides.

Conformational Flexibility

Infrared spectroscopy studies on sodiated peptides (e.g., Na⁺–proline) reveal that zwitterion formation depends on residue-specific interactions. For example, Na⁺–glycine remains non-zwitterionic in the gas phase, whereas L-tyrosylglycine’s aromatic side chain may promote zwitterion stability through charge delocalization . In contrast, larger peptides like L-histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine (PSA = 273.52 Ų) exhibit reduced conformational flexibility due to multiple hydrogen-bonding sites .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely employed method for synthesizing dipeptides like L-tyrosylglycine. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection. Key steps include:

  • Resin Activation : A Wang or Rink amide resin is functionalized with Fmoc-glycine.

  • Deprotection : Fmoc removal using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of Fmoc-tyrosine-OH with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, followed by reaction with the resin-bound glycine.

  • Cleavage : Treatment with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to release the dipeptide.

This method yields L-tyrosylglycine with >85% purity, as confirmed by HPLC.

Solution-Phase Synthesis

Solution-phase synthesis is an alternative for small-scale production:

  • Protection : Boc (tert-butyloxycarbonyl) protection of tyrosine’s amino group and benzyl ester protection of glycine’s carboxyl group.

  • Coupling : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) mediate amide bond formation in dichloromethane.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, and TFA cleaves Boc protection.

This approach achieves ~75% yield but requires extensive purification.

Zwitterion Stabilization Strategies

pH-Dependent Charge Regulation

The zwitterionic form of L-tyrosylglycine is stabilized near its isoelectric point (pI ≈ 5.5–6.0). Studies on glycine zwitterions demonstrate that charge separation is favored at neutral pH due to water-mediated proton transfer. For L-tyrosylglycine:

  • Acidic Conditions (pH < 3) : The carboxyl group remains protonated (−COOH), and the amino group is fully protonated (−NH₃⁺), preventing zwitterion formation.

  • Neutral Conditions (pH 6–7) : Deprotonation of the carboxyl group (−COO⁻) and protonation of the amino group (−NH₃⁺) yield the zwitterion.

  • Alkaline Conditions (pH > 9) : The amino group deprotonates (−NH₂), destabilizing the zwitterion.

Solvation and Microhydration Effects

Microhydration studies on glycine reveal that zwitterion stability increases with water availability. For L-tyrosylglycine:

  • Minimal Hydration (n = 4 H₂O) : Neutral forms dominate due to insufficient solvation to stabilize charges.

  • Adequate Hydration (n ≥ 10 H₂O) : Bifurcated water bridges between −NH₃⁺ and −COO⁻ groups stabilize the zwitterion.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve L-tyrosylglycine from byproducts. Retention time: 8–10 minutes.

  • Ion-Exchange Chromatography : DEAE Sepharose separates zwitterionic and ionic species at pH 6.0.

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Tyrosine’s phenolic group absorbs at 275 nm (ε = 1,400 M⁻¹cm⁻¹).

  • NMR : ¹H NMR in D₂O (pH 6.5) shows characteristic shifts:

    • α-protons of tyrosine: δ 3.9–4.2 ppm
      −NH₃⁺: δ 7.2–7.4 ppm (broad).

Challenges and Optimization

Byproduct Formation

  • Diketopiperazine Cyclization : Occurs during SPPS if coupling efficiency is suboptimal. Mitigated by using HOBt and elevated temperatures.

  • Racemization : Minimized by coupling at 0°C and using fresh activating agents.

Yield Enhancement

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% and improves yield to >90%.

  • Precipitation : Adjusting pH to the pI precipitates the zwitterion, yielding 95% purity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing L-tyrosylglycine zwitterion?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling of L-tyrosine and glycine, followed by purification via HPLC or TLC . Characterization relies on spectroscopic techniques:

  • NMR : Proton and carbon-13 NMR confirm zwitterionic structure by identifying deprotonated amino and carboxylate groups .
  • IR Spectroscopy : Detects characteristic absorption bands for carboxylate (COO⁻, ~1600 cm⁻¹) and ammonium (NH₃⁺, ~1500 cm⁻¹) groups .
  • X-ray Crystallography : Resolves spatial arrangement and charge distribution .

Q. How does the zwitterionic nature of L-tyrosylglycine influence its solubility and stability in aqueous solutions?

  • Methodological Answer : The zwitterion’s dipole moment enhances water solubility via strong hydrogen bonding. Stability under physiological pH (6–8) can be assessed using pH-dependent UV-Vis spectroscopy or dynamic light scattering (DLS) to monitor aggregation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its non-ionic form?

  • Methodological Answer :

  • Photoelectron Spectroscopy : Directly probes electronic structure, differentiating zwitterionic (lower ionization potential) and neutral forms .
  • Resonant IRMPD : Detects vibrational signatures of zwitterion-specific functional groups in gas-phase studies .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) predict the electronic and conformational behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and optimizes geometry, while Molecular Dynamics (MD) simulates solvation effects. Compare computed IR/Raman spectra with experimental data to validate models .

Q. What strategies resolve contradictions in experimental data on zwitterion formation (e.g., gas-phase vs. solution-phase observations)?

  • Methodological Answer : Gas-phase studies (e.g., ion mobility spectrometry) often show non-zwitterionic forms due to lack of solvation, whereas solution-phase NMR confirms zwitterions. Cross-validate using hybrid QM/MM simulations to account for solvent interactions .

Q. How to design experiments to study the role of this compound in biological systems (e.g., enzyme interactions)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with enzymes.
  • Circular Dichroism (CD) : Monitors conformational changes in proteins upon zwitterion binding .
  • Mutagenesis Studies : Modify enzyme active sites to assess zwitterion-specific interactions .

Q. What methodological challenges arise in detecting real-time zwitterion dynamics under varying thermodynamic conditions?

  • Methodological Answer : Time-resolved FTIR or ultrafast spectroscopy captures transient states. Control temperature and pressure using diamond anvil cells (DAC) to simulate extreme conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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